Trisodium 1-amino-4-[3-[[4-chloro-6-(3-sulphonatoanilino)-1,3,5-triazin-2-yl]amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
Description
This anthraquinone-derived compound features a central 9,10-dihydro-9,10-dioxoanthracene core substituted with three sulphonate groups (at positions 2, 3, and 4) and a triazine ring linked via amino groups. The triazine moiety is further substituted with a 4-chloro group and a 3-sulphonatoanilino group, enhancing its solubility and reactivity . Its trisodium salt form ensures high water solubility, making it suitable for applications in dyeing, catalysis, or pharmaceuticals.
Properties
IUPAC Name |
trisodium;1-amino-4-[3-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20ClN7O11S3.3Na/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-11-14(8-9-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39;;;/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHGQIQUQCTSOK-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)[O-])NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H17ClN7Na3O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16823-51-1 (Parent) | |
| Record name | EINECS 245-651-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023422120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90889684 | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90889684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
840.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23422-12-0 | |
| Record name | EINECS 245-651-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023422120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90889684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisodium 1-amino-4-[3-[[4-chloro-6-(3-sulphonatoanilino)-1,3,5-triazin-2-yl]amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Trisodium 1-amino-4-[3-[[4-chloro-6-(3-sulphonatoanilino)-1,3,5-triazin-2-yl]amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is a complex organic compound that has garnered interest for its potential biological activities. This article aims to explore its biological activity based on available research findings, case studies, and data tables.
This compound is characterized by a complex structure involving multiple functional groups, which contribute to its biological activity. Its chemical formula can be broken down as follows:
- Trisodium salt : Indicates the presence of three sodium ions.
- Amino groups : Contribute to interactions with biological molecules.
- Sulfonate groups : Enhance solubility and ionic interactions.
Antimicrobial Properties
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study assessed the effectiveness of trisodium phosphate (TSP), a related compound, against various bacterial strains. The results indicated:
| Treatment | Bacterial Strain | Log Reduction |
|---|---|---|
| TSP | Listeria monocytogenes | 0.87 |
| TSP | Staphylococcus aureus | 0.96 |
| TSP | Escherichia coli | 1.28 |
These findings suggest that TSP can effectively reduce microbial populations in food products, indicating potential applications in food safety and preservation .
The mechanism by which trisodium compounds exert their antimicrobial effects is primarily through disruption of bacterial cell membranes. This action leads to leakage of cellular contents and ultimately cell death. Specifically:
- Alkaline Nature : The alkaline pH produced by trisodium salts can affect microbial viability.
- Cell Membrane Disruption : Interaction with phospholipids in the bacterial membrane enhances permeability.
Cytotoxicity and Safety Profile
While trisodium compounds demonstrate antimicrobial activity, their safety profile is also crucial for their application. Studies indicate that at non-irritating concentrations, these compounds do not pose significant systemic health risks. For instance:
- Acute Toxicity : TSP has a median lethal dose (LD50) greater than 2000 mg/kg in animal studies, indicating low acute toxicity .
- Chronic Effects : Regular exposure at recommended levels does not lead to carcinogenic or reproductive toxicity concerns .
Food Safety Applications
In a practical application within the food industry, TSP was used as a treatment for beef carcasses to reduce microbial contamination. A study reported reductions of pathogens such as Salmonella Typhimurium and E. coli O157:H7 ranging from 0.8–1.2 log units when treated with an 8–12% TSP solution at elevated temperatures . This highlights the compound's efficacy in enhancing food safety protocols.
Environmental Considerations
The environmental impact of using trisodium compounds must also be considered. Their use in industrial applications can contribute to nutrient loading in aquatic systems, potentially leading to eutrophication. Therefore, careful management of effluent containing these compounds is necessary .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a family of anthraquinone-sulphonates with triazine or aromatic amine substituents. Key analogues include:
Physicochemical Properties
- Solubility : The trisodium form of the target compound exhibits superior aqueous solubility (>500 mg/mL at 25°C) compared to disodium analogues (e.g., 75198-92-4: ~300 mg/mL) due to its additional sulphonate group .
- Stability : The 4-chloro substituent on the triazine ring enhances resistance to hydrolysis, whereas methoxyethoxy or methyl groups (e.g., 75198-92-4) reduce stability in acidic conditions .
- Reactivity: The triazine-linked anilino group facilitates nucleophilic substitution reactions, a feature absent in phenylamine-substituted analogues like 59969-87-8 .
Functional and Application Differences
- Dyeing Applications : Compounds with azo groups (e.g., 29779-17-7) show stronger absorption in the visible spectrum, making them superior for textile dyes, whereas the target compound’s triazine group enables covalent bonding to cellulose fibers .
Research Findings and Limitations
- QSAR Predictions : Structural similarity to disodium salts (e.g., 75198-92-4) predicts analogous hazards, but empirical testing is required to confirm toxicity profiles .
- Synthesis Challenges: The trisodium compound’s multiple sulphonate groups complicate purification compared to mono- or disulphonated derivatives .
Preparation Methods
Step 1: Synthesis of Chlorotriazine Intermediate
Cyanuric chloride reacts with 3-aminobenzenesulfonic acid to form a mono-substituted triazine derivative:
$$
\text{Cyanuric chloride} + \text{3-aminobenzenesulfonic acid} \rightarrow \text{4-chloro-6-(3-sulphonatoanilino)-1,3,5-triazin-2-amine} + \text{HCl}
$$
Conditions: Controlled temperature (0–5°C), aqueous medium, pH 4–5.
Step 2: Coupling with Anthraquinone Intermediate
The chlorotriazine intermediate undergoes nucleophilic substitution with 1-amino-4-(3-amino-4-sulphonatoanilino)anthraquinone-2-sulphonic acid:
$$
\text{Chlorotriazine intermediate} + \text{Anthraquinone derivative} \rightarrow \text{Condensed product} + \text{HCl}
$$
Conditions: Elevated temperature (40–60°C), neutral to slightly alkaline pH.
Step 3: Neutralization
The final product is converted to the trisodium salt via treatment with sodium hydroxide:
$$
\text{Acid form} + 3\text{NaOH} \rightarrow \text{Trisodium salt} + 3\text{H}_2\text{O}
$$
Key Reaction Parameters
| Parameter | Value/Range | Purpose |
|---|---|---|
| Temperature (Step 1) | 0–5°C | Prevent over-reaction of cyanuric chloride |
| pH (Step 1) | 4–5 | Optimize amine-triazine coupling |
| Reaction Time (Step 2) | 4–6 hours | Ensure complete substitution |
| Solvent System | Water/Ethanol mixture | Enhance solubility of intermediates |
Analytical Characterization
Post-synthesis validation includes:
- UV-Vis Spectroscopy : λ~max~ ≈ 600–620 nm (anthraquinone chromophore).
- HPLC Purity : ≥95% (C18 column, acetonitrile/water mobile phase).
- Elemental Analysis : Confirmation of Na~3~ stoichiometry.
Industrial-Scale Considerations
- Cost Efficiency : Use of excess cyanuric chloride to drive reaction completion.
- Waste Management : HCl neutralization and sulfonate recovery to meet environmental regulations.
Challenges and Optimizations
- Byproduct Formation : Competing reactions at higher temperatures may produce disubstituted triazines. Mitigated via strict temperature control.
- Solubility Issues : Sodium sulfonate groups ensure water solubility, critical for textile applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare trisodium 1-amino-4-[3-[[4-chloro-6-(3-sulphonatoanilino)-1,3,5-triazin-2-yl]amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate, and what are the key challenges in achieving regioselective sulfonation?
- Methodological Answer : Synthesis typically involves sequential substitution reactions on the 1,3,5-triazine core, followed by sulfonation and anthraquinone coupling. A critical challenge is controlling the regioselectivity of sulfonate group attachment, which can be addressed using protecting-group strategies (e.g., temporary blocking of reactive amine sites) . Optimization of pH and temperature during sulfonation steps minimizes byproducts, as excess sulfonating agents (e.g., chlorosulfonic acid) can lead to over-sulfonation .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns on the triazine and anthraquinone moieties. Aromatic proton signals in the δ 7.5–8.5 ppm range validate anthracene integration .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., expected [M–3Na] ion for CHClNOS) .
- Ion Chromatography : Quantifies residual sulfate/sulfonate impurities, critical for ensuring stoichiometric sodium counterion ratios .
Q. How can researchers assess the compound’s solubility and stability in aqueous solutions under varying pH and temperature conditions?
- Methodological Answer : Conduct systematic stability studies using:
- UV-Vis Spectroscopy : Monitor absorbance changes at λ (e.g., 450–500 nm for anthraquinone derivatives) to detect degradation products .
- Dynamic Light Scattering (DLS) : Evaluate colloidal stability in buffered solutions (pH 2–12) to identify aggregation thresholds .
- HPLC with Photodiode Array Detection : Track decomposition kinetics under accelerated thermal stress (40–80°C) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported photochemical stability data for anthraquinone-sulfonate derivatives, particularly regarding reactive oxygen species (ROS) generation?
- Methodological Answer : Discrepancies often arise from differences in experimental design:
- Light Source Calibration : Use standardized irradiance (e.g., 1 Sun AM 1.5G spectrum) to ensure reproducibility .
- ROS Quantification : Compare electron paramagnetic resonance (EPR) for hydroxyl radical detection versus fluorometric assays (e.g., Singlet Oxygen Sensor Green®), which may vary in sensitivity .
- Matrix Effects : Account for solvent polarity and dissolved oxygen levels, which influence excited-state lifetimes .
Q. How can computational modeling predict the compound’s interaction with biological targets, such as DNA topoisomerases or kinase enzymes?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) to model ligand-protein binding dynamics, focusing on sulfonate group hydration shells and electrostatic interactions .
- Docking Studies (AutoDock Vina) : Screen against PDB structures (e.g., 1T8I for topoisomerase II) to identify potential binding pockets. Triazine and anthraquinone motifs may intercalate or act as allosteric inhibitors .
- QM/MM Calculations : Evaluate charge transfer mechanisms during redox reactions, relevant to photodynamic therapy applications .
Q. What experimental approaches optimize the compound’s application in dye-sensitized solar cells (DSSCs), given its dual roles as a photosensitizer and charge transporter?
- Methodological Answer :
- Electrochemical Impedance Spectroscopy (EIS) : Measure charge recombination rates at TiO interfaces. Anthraquinone’s electron-withdrawing groups enhance electron injection efficiency .
- Incident Photon-to-Current Efficiency (IPCE) : Correlate absorption spectra (300–600 nm) with photocurrent generation. Sulfonate groups improve aqueous compatibility but may require co-adsorbers (e.g., chenodeoxycholic acid) to prevent dye aggregation .
- Transient Absorption Spectroscopy : Resolve excited-state dynamics (e.g., triplet-triplet annihilation) to refine device architecture .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s fluorescence quantum yield (Φ) in polar vs. nonpolar solvents?
- Methodological Answer : Contradictions often stem from solvent-specific quenching mechanisms:
- Solvent Rigidity : In viscous solvents (e.g., glycerol), restricted molecular motion reduces non-radiative decay, increasing Φ. Use cryogenic measurements to isolate environmental effects .
- Protonation State : Sulfonate groups’ pKa (~1.5) ensures deprotonation in most solvents, but residual acidity in nonpolar media (e.g., dichloromethane) may quench fluorescence. Confirm pH via H NMR of solvent mixtures .
- Inner Filter Effect Correction : Apply mathematical corrections (e.g., Lakowicz method) when absorbance > 0.1 at excitation/emission wavelengths .
Methodological Best Practices
- Synthesis Reproducibility : Document reaction stoichiometry (e.g., triazine:anthraquinone molar ratio ≥ 1:1.2) and purification protocols (e.g., dialysis for sodium salt isolation) .
- Data Validation : Cross-reference computational predictions with experimental assays (e.g., compare docking scores with IC values from kinase inhibition studies) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
